![molecular formula C21H24N4O2 B5660497 8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)
8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives, such as the compound , often involves cycloaddition reactions and subsequent intramolecular cyclization. For instance, the synthesis of related 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives has been achieved through the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reactions with hydrazine hydrate leading to pyrazolecarbohydrazide derivatives. These undergo intramolecular cyclization upon treatment with HCl/AcOH mixture to afford tetrazaspiro decanone derivatives (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined using X-ray diffraction (XRD), showcasing their complex spirocyclic frameworks. For example, the molecular and crystal structures of 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene and its derivatives were elucidated, revealing their unique spiro and diaza characteristics (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
Chemical reactions involving diazaspirodecanone derivatives are varied, including cycloadditions, annulations, and acylation reactions. These reactions often result in the formation of new cyclic structures or functionalization at specific positions of the spiro framework. An example includes the (3+3)-annulation of carbonyl ylides with donor-acceptor cyclopropanes, leading to multiply substituted pyran scaffolds, highlighting the synthetic versatility of spirocyclic compounds (Petzold, Jones, & Werz, 2019).
properties
IUPAC Name |
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-19-16(14-4-2-1-3-5-14)13-21(22-19)8-10-25(11-9-21)20(27)18-12-17(23-24-18)15-6-7-15/h1-5,12,15-16H,6-11,13H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGMXGCTFMZNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCC4(CC3)CC(C(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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